molecular formula C8H8O4 B1597192 Methyl 5-formyl-2-methylfuran-3-carboxylate CAS No. 81661-26-9

Methyl 5-formyl-2-methylfuran-3-carboxylate

Cat. No.: B1597192
CAS No.: 81661-26-9
M. Wt: 168.15 g/mol
InChI Key: WINMHOHYPKKTEM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-methylfuran-3-carboxylate: is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formyl group and a carboxylate ester group on the furan ring.

Mechanism of Action

Mode of Action

The mode of action of Methyl 5-formyl-2-methylfuran-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-formyl-2-methylfuran-3-carboxylate can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can also be reduced to a hydroxymethyl group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

    Oxidation: Methyl 5-carboxy-2-methylfuran-3-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-2-methylfuran-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-formyl-2-methylfuran-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound’s derivatives have shown potential biological activities, including anticancer and antiparasitic properties. For example, certain furan derivatives have been found to inhibit insulin secretion and act as selective β-galactosidase inhibitors .

Industry: In the materials science field, furan derivatives are explored for their potential use in the production of polymers and other advanced materials .

Comparison with Similar Compounds

    Methyl 5-formyl-3-methylfuran-2-carboxylate: Similar structure but with different substitution patterns.

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains an amino and cyano group instead of a formyl group.

    Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Contains an acetyl group instead of a formyl group.

Uniqueness: Methyl 5-formyl-2-methylfuran-3-carboxylate is unique due to the presence of both a formyl and a carboxylate ester group on the furan ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-formyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINMHOHYPKKTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381562
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81661-26-9
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (33 ml) is added dropwise to a solution of 2-methyl-furan-3-carboxylic acid methyl ester (25.0 g) in DMF (75 ml) under nitrogen at 0° C. After 3 h 30 at 40° C., the reaction mixture is slowly poured onto water at 0° C. and NaOH 5 N is added carefully. The mixture is extracted three times with diethyl ether. The combined organic phases are washed with a saturated aqueous solution of NaHCO3, dried over Na2SO4 and concentrated in vacuo. The crude product is purified by chromatography on silica gel eluting with a mixture of diethyl ether and ethyl acetate (3:1) to yield 5-formyl-2-methyl-furan-3-carboxylic acid methyl ester (22.36 g) as a yellow solid. MS (HPLC/MS): 169 (MH+).
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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